10-(4-chlorophenyl)-8-(2-methoxyphenyl)-2,4,5,6,7,11,12-heptazatricyclo[7.4.0.03,7]trideca-1(9),3,5,10-tetraen-13-one
CAS No.:
Cat. No.: VC15280614
Molecular Formula: C19H14ClN7O2
Molecular Weight: 407.8 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C19H14ClN7O2 |
|---|---|
| Molecular Weight | 407.8 g/mol |
| IUPAC Name | 10-(4-chlorophenyl)-8-(2-methoxyphenyl)-2,4,5,6,7,11,12-heptazatricyclo[7.4.0.03,7]trideca-1(9),3,5,10-tetraen-13-one |
| Standard InChI | InChI=1S/C19H14ClN7O2/c1-29-13-5-3-2-4-12(13)17-14-15(10-6-8-11(20)9-7-10)22-23-18(28)16(14)21-19-24-25-26-27(17)19/h2-9,17H,1H3,(H,23,28)(H,21,24,26) |
| Standard InChI Key | HRFRMMCTXXXXND-UHFFFAOYSA-N |
| Canonical SMILES | COC1=CC=CC=C1C2C3=C(C(=O)NN=C3C4=CC=C(C=C4)Cl)NC5=NN=NN25 |
Introduction
10-(4-chlorophenyl)-8-(2-methoxyphenyl)-2,4,5,6,7,11,12-heptazatricyclo[7.4.0.03,7]trideca-1(9),3,5,10-tetraen-13-one is a complex organic compound characterized by its unique tricyclic structure and the presence of both chlorophenyl and methoxyphenyl substituents. This compound belongs to the class of heterocyclic compounds, specifically those containing multiple fused rings, and is classified as a chlorinated aromatic compound due to the presence of a chlorophenyl group.
Reactivity:
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The compound can participate in various chemical reactions typical for compounds containing double bonds and nitrogen functionalities, such as electrophilic substitutions and nucleophilic attacks.
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Photochemical reactions could be explored to investigate how light affects the compound's structure and potential degradation pathways.
Synthesis Methods
The synthesis of 10-(4-chlorophenyl)-8-(2-methoxyphenyl)-2,4,5,6,7,11,12-heptazatricyclo[7.4.0.03,7]trideca-1(9),3,5,10-tetraen-13-one typically involves multi-step organic reactions. Common methods include condensation reactions involving substituted phenyl compounds and nitrogen-containing heterocycles. The reaction conditions must be optimized to achieve high yields and purity.
Biological Activities and Applications
This compound is of interest for its potential biological activities and applications in medicinal chemistry. Research indicates that derivatives of similar compounds exhibit various biological activities, including antimicrobial effects and potential anticancer properties. The specific interactions at the molecular level can be elucidated through binding studies using techniques such as molecular docking or spectroscopic methods.
Comparison with Similar Compounds
| Compound Name | Structure | Notable Features |
|---|---|---|
| 10-(4-chlorophenyl)-8-(4-methoxyphenyl)-2,4,5,6,7,11,12-heptazatricyclo[7.4.0.03,7]trideca-1(9),3,5,10-tetraen-13-one | Similar tricyclic structure | Presence of a 4-methoxyphenyl group instead of 2-methoxyphenyl |
| 10-(4-bromophenyl)-8-(4-methoxyphenyl)-2,4,5,6,7-heptazatricyclo[7.4.0.03,7]trideca-1(9),3,5-tetraen-13-one | Bromine substitution | Bromine may affect reactivity and binding properties differently than chlorine |
| 10-(3-chlorophenyl)-8-(3-methoxyphenyl)-2,4-dihydroxyheptazatricyclo[7.4.0.03,7]trideca-1(9),3-dien-13-one | Hydroxy groups present | Hydroxy groups introduce different solubility and reactivity characteristics |
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